16,17-Didehydro 16-Demethyl Desoximetasone
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Overview
Description
16,17-Didehydro 16-Demethyl Desoximetasone is a synthetic corticosteroid derivative. It is structurally related to desoximetasone, a potent glucocorticoid used in the treatment of inflammatory and pruritic dermatoses. This compound is primarily used in research settings to study the pharmacological and biochemical properties of corticosteroids.
Preparation Methods
The synthesis of 16,17-Didehydro 16-Demethyl Desoximetasone involves multiple steps, starting from a suitable steroid precursor. The synthetic route typically includes:
Dehydrogenation: Introduction of double bonds at the 16,17 positions.
Demethylation: Removal of the methyl group at the 16th position.
Fluorination: Addition of a fluorine atom to enhance the compound’s potency.
Chemical Reactions Analysis
16,17-Didehydro 16-Demethyl Desoximetasone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert double bonds to single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common reagents used in these reactions include hydrogen gas (H₂) for reduction, potassium permanganate (KMnO₄) for oxidation, and halogenating agents like chlorine or bromine for substitution. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
16,17-Didehydro 16-Demethyl Desoximetasone is utilized in various scientific research fields:
Chemistry: Studying the reactivity and stability of corticosteroid derivatives.
Biology: Investigating the biological effects of corticosteroids on cellular processes.
Medicine: Exploring potential therapeutic applications and side effects of corticosteroids.
Industry: Used in the development of new corticosteroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 16,17-Didehydro 16-Demethyl Desoximetasone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses pro-inflammatory genes. The compound’s effects are mediated through the inhibition of phospholipase A₂ and the subsequent reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Comparison with Similar Compounds
16,17-Didehydro 16-Demethyl Desoximetasone is compared with other corticosteroids such as:
Desoximetasone: The parent compound, used widely in dermatology.
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its high potency and long duration of action.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
1234572-33-8 |
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Molecular Formula |
C21H25FO4 |
Molecular Weight |
360.425 |
IUPAC Name |
(8S,9R,10S,11R,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H25FO4/c1-19-10-18(26)21(22)15(14(19)5-6-16(19)17(25)11-23)4-3-12-9-13(24)7-8-20(12,21)2/h6-9,14-15,18,23,26H,3-5,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 |
InChI Key |
UAEUTSQWOUBCLN-ZPOLXVRWSA-N |
SMILES |
CC12CC(C3(C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC43C)F)O |
Synonyms |
(11α)-9-Fluoro-11,21-dihydroxy-pregna-1,4,16-triene-3,20-dione; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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